吡喃黑素 A

描述

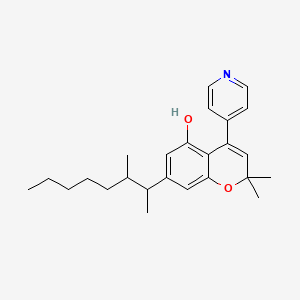

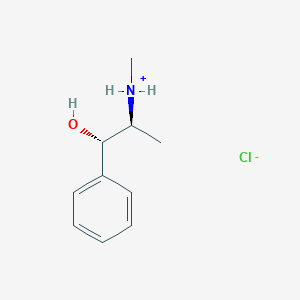

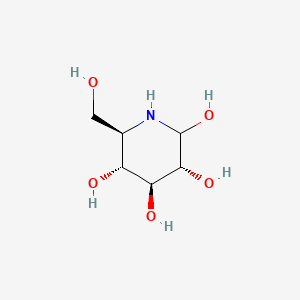

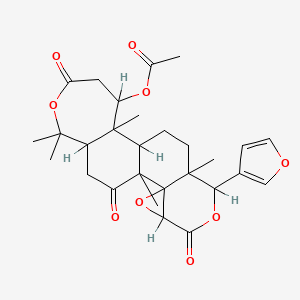

吡喃黑素 A 是吡喃黑素家族的一员,该家族是黑曲霉真菌产生的抗氧化化合物。 这些化合物具有独特的吡喃[2,3-c]吡咯双环骨架,在自然界中很少见 。 This compound 已被证明具有作为 1,1-二苯基-2-苦基肼自由基清除剂的显著活性 .

科学研究应用

吡喃黑素 A 由于其抗氧化特性而具有广泛的科学研究应用。在化学中,它被用作自由基清除剂。在生物学中,它被研究用于其在保护细胞免受氧化应激中的潜在作用。 在医学中,this compound 正在被研究用于其潜在的治疗应用,包括将其用作抗氧化剂治疗与氧化应激相关的疾病 .

作用机制

吡喃黑素 A 的作用机制涉及其清除自由基的能力,从而防止细胞氧化损伤。该化合物与自由基相互作用,中和它们并防止它们导致细胞损伤。 这种抗氧化活性归因于其结构中存在羟基,它们可以捐赠氢原子来中和自由基 .

生化分析

Biochemical Properties

Pyranonigrin A plays a significant role in biochemical reactions, primarily due to its antioxidative properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions involves the enzyme polyketide synthase, which is part of the biosynthetic pathway of pyranonigrin A . Additionally, pyranonigrin A has been shown to interact with nonribosomal peptide synthetase, which aids in the formation of its unique structure . These interactions are crucial for the compound’s ability to scavenge free radicals and protect cells from oxidative stress.

Cellular Effects

Pyranonigrin A influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, pyranonigrin A can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . Additionally, pyranonigrin A has been shown to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The mechanism of action of pyranonigrin A involves several molecular interactions. At the molecular level, pyranonigrin A binds to specific biomolecules, including enzymes and proteins, to exert its effects. One of the primary mechanisms is the inhibition of oxidative stress-related enzymes, which helps in reducing the levels of reactive oxygen species within the cell . Furthermore, pyranonigrin A can activate certain transcription factors, leading to changes in gene expression that promote cellular defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyranonigrin A have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Pyranonigrin A has been found to be relatively stable under various conditions, maintaining its antioxidative properties over extended periods . Prolonged exposure to certain environmental factors, such as UV radiation, can lead to its degradation . Long-term studies have shown that pyranonigrin A can have sustained effects on cellular function, particularly in enhancing the cell’s ability to manage oxidative stress .

Dosage Effects in Animal Models

The effects of pyranonigrin A vary with different dosages in animal models. At lower doses, pyranonigrin A has been shown to provide antioxidative benefits without any adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits of pyranonigrin A while minimizing any potential risks.

Metabolic Pathways

Pyranonigrin A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The biosynthesis of pyranonigrin A involves the enzyme polyketide synthase, which catalyzes the formation of its unique structure . Additionally, pyranonigrin A interacts with nonribosomal peptide synthetase, which plays a role in its assembly . These interactions are essential for the production and function of pyranonigrin A within the cell.

Transport and Distribution

Within cells and tissues, pyranonigrin A is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of pyranonigrin A to its target sites, ensuring its proper localization and accumulation . The distribution of pyranonigrin A within the cell is crucial for its antioxidative function, as it needs to be present in areas where oxidative stress is prevalent .

Subcellular Localization

Pyranonigrin A exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to compartments or organelles where oxidative stress is most significant, such as mitochondria . This localization is facilitated by targeting signals and post-translational modifications that guide pyranonigrin A to its appropriate sites within the cell . The subcellular localization of pyranonigrin A is critical for its ability to protect cells from oxidative damage.

准备方法

合成路线和反应条件: 吡喃黑素 A 的生物合成涉及一个聚酮合酶和非核糖体肽合成酶混合酶。 This compound 的主链来自四个乙酸单位和一个甘氨酸单位 。 聚酮合酶模块以迭代方式起作用,产生聚酮链,然后被非核糖体肽合成酶模块捕获以形成酰胺键 .

工业生产方法: this compound 的工业生产可以通过在合适的宿主生物体中异源表达生物合成基因簇来实现。

化学反应分析

反应类型: 吡喃黑素 A 经历各种化学反应,包括氧化、还原和取代反应。 这些反应是由于其结构中存在羟基和羰基等官能团而发生的 .

常用试剂和条件: this compound 反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在温和条件下进行,以保持吡喃[2,3-c]吡咯骨架的完整性 .

形成的主要产物: This compound 反应形成的主要产物包括氧化和还原衍生物,它们保留了核心吡喃[2,3-c]吡咯结构 .

相似化合物的比较

吡喃黑素 A 在吡喃黑素家族中是独特的,因为它具有特定的结构和抗氧化特性。 类似的化合物包括吡喃黑素 E 和吡喃黑素 S,它们也具有抗氧化特性,但在其结构特征和生物合成途径方面有所不同 。 例如,吡喃黑素 E 与this compound 相比,具有不同的烷基链长度和氨基酸来源 .

属性

IUPAC Name |

(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALBJWDVDNROSF-VMZHVLLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017485 | |

| Record name | Pyranonigrin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773855-65-5 | |

| Record name | (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773855-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyranonigrin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pyranonigrin A and where is it found?

A1: Pyranonigrin A is a secondary metabolite belonging to the pyranonigrin family, characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. [] It is primarily produced by various species of Aspergillus, a genus of fungi found globally in diverse environments, including soil, plants, and even the International Space Station. [, , , , , , , ] Pyranonigrin A has also been isolated from other fungal genera like Penicillium. [, ]

Q2: What are the known biological activities of Pyranonigrin A?

A2: Pyranonigrin A exhibits a range of biological activities, most notably as an antioxidant. It demonstrates strong 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, comparable to the known antioxidant ferulic acid. [, , ] This antioxidant capacity suggests potential benefits against oxidative stress. Additionally, some studies suggest potential anti-tumor promoting activity. []

Q3: Does the International Space Station environment impact Pyranonigrin A production?

A3: Interestingly, research has shown that Aspergillus niger JSC-093350089, when grown on the International Space Station, exhibited altered molecular responses compared to its ground-grown counterpart. [] This included significantly enhanced production of Pyranonigrin A after the strain was returned to Earth and re-grown, suggesting a potential role for this compound in the fungal response to the unique stressors of space. []

Q4: How is Pyranonigrin A biosynthesized?

A4: Research indicates that Pyranonigrin A biosynthesis involves a complex pathway utilizing a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme. [] This pathway utilizes four units of acetate and one unit of glycine to form the compound's core structure. [] Further research revealed the involvement of several key enzymes, including two redox enzymes crucial for forming the fused γ-pyrone core and a protease homologue responsible for exo-methylene formation. []

Q5: Are there specific genes involved in Pyranonigrin A biosynthesis?

A5: Yes, a biosynthetic gene cluster responsible for Pyranonigrin A production has been identified in Aspergillus niger. [, ] This cluster includes a previously uncharacterized gene, pyrE, playing a role in the biosynthesis. [] Further research identified the pathway-specific transcriptional regulator PynR, which, when overexpressed, activates the Pyranonigrin A biosynthetic gene cluster. []

Q6: How is Pyranonigrin A production regulated in Aspergillus niger?

A6: Studies in Aspergillus niger show that the sporulation gene flbA, which encodes a Regulator of G-protein Signaling, indirectly influences Pyranonigrin A production. [] Deletion of flbA impacts the expression of various transcription factors, including Fum21. [] Fum21, activated by FlbA, plays a significant role in regulating the expression of genes within the fumonisin biosynthetic cluster, which is closely linked to Pyranonigrin A production. [] Deletion of fum21 significantly reduces Pyranonigrin A production, highlighting the interconnected regulatory network governing secondary metabolite production in this fungus. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

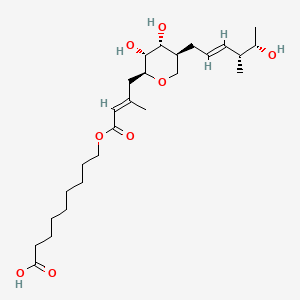

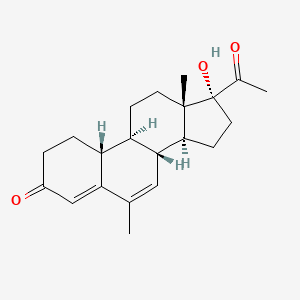

![(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)

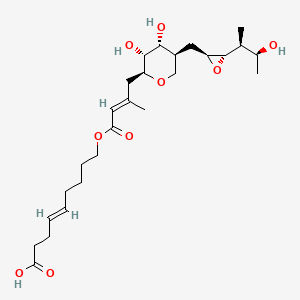

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)